molecular formula C21H21F3N4O B11491130 3-cyclopentyl-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one

3-cyclopentyl-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11491130
M. Wt: 402.4 g/mol
InChI Key: MZFYNRNEWWOKRV-UHFFFAOYSA-N
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Description

3-cyclopentyl-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, introduction of the trifluoromethyl group, and the coupling of the pyridine and cyclopentyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable processes that ensure consistency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

3-cyclopentyl-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, pyridine-containing molecules, and trifluoromethyl-substituted compounds. Examples include:

  • 3-(5-methylpyridin-2-yl)amino-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one
  • 2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one

Uniqueness

What sets 3-cyclopentyl-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of the cyclopentyl group, in particular, adds to its structural complexity and potential for diverse chemical transformations.

Properties

Molecular Formula

C21H21F3N4O

Molecular Weight

402.4 g/mol

IUPAC Name

3-cyclopentyl-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)imidazol-4-one

InChI

InChI=1S/C21H21F3N4O/c1-14-8-7-13-25-17(14)26-20(21(22,23)24)19(29)28(16-11-5-6-12-16)18(27-20)15-9-3-2-4-10-15/h2-4,7-10,13,16H,5-6,11-12H2,1H3,(H,25,26)

InChI Key

MZFYNRNEWWOKRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)C4CCCC4)C(F)(F)F

Origin of Product

United States

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